molecular formula C21H22ClN5O B12505461 [1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B12505461
M. Wt: 395.9 g/mol
InChI Key: FTXJILNFFPVQBH-UHFFFAOYSA-N
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Description

1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents

Preparation Methods

The synthesis of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Chloromethylphenyl Group: The 3-chloro-4-methylphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized separately and then coupled with the triazole derivative through a condensation reaction.

    Final Coupling: The final step involves coupling the triazole and piperazine derivatives under appropriate conditions to form the target compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The triazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(3-chloro-4-methylphenyl)piperidine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compared to these compounds, 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C21H22ClN5O

Molecular Weight

395.9 g/mol

IUPAC Name

[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H22ClN5O/c1-15-8-9-18(14-19(15)22)27-16(2)20(23-24-27)21(28)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3

InChI Key

FTXJILNFFPVQBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)Cl

Origin of Product

United States

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